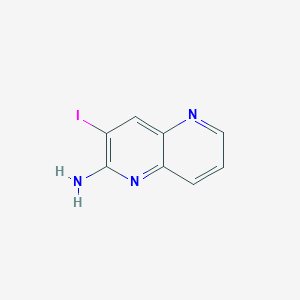

3-Iodo-1,5-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZINWZXOBFPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3 Iodo 1,5 Naphthyridin 2 Amine and Its Analogues

Direct Synthetic Routes to Halogenated Naphthyridines

Direct routes focus on the introduction of halogen and amine substituents onto the existing 1,5-naphthyridine (B1222797) scaffold. This approach is advantageous for its potential efficiency but requires careful control to achieve the desired regiochemistry.

The introduction of an iodine atom at a specific position on the 1,5-naphthyridine core is a synthetic challenge that leverages principles of electrophilic aromatic substitution. The reactivity of the 1,5-naphthyridine system shares similarities with quinoline, where electrophilic substitution is a known reaction pathway. nih.gov

Direct C-H iodination protocols have been successfully developed for related nitrogen-containing heterocycles like quinolines and pyridines. scispace.comrsc.org A notable radical-based method achieves C3-selective iodination of quinolines, which is particularly relevant for the synthesis of the target molecule. scispace.com This type of protocol suggests that direct C3 iodination of the 1,5-naphthyridine nucleus is a feasible strategy. An iodation-amination sequence has been reported for the synthesis of other functionalized 1,5-naphthyridines, indicating that direct halogenation is a viable step. nih.gov

The conversion of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones to halo-naphthyridines using reagents like phosphoryl halides is another important strategy. nih.gov This allows for the installation of a halogen that can be used in subsequent reactions.

Table 1: Regioselective Iodination Approaches

| Method | Reagents | Selectivity | Comments |

|---|---|---|---|

| Radical C-H Iodination | Varies (e.g., radical initiators, iodine source) | C3-selective for quinoline-like systems scispace.comrsc.org | Offers a direct route without pre-functionalization. |

The introduction of an amine group, specifically at the C2 position, can be accomplished through several established methods for aminating nitrogen heterocycles.

One of the classic methods is the Chichibabin amination , which uses potassium amide in liquid ammonia (B1221849). wur.nlgoogle.com For 1,5-naphthyridine, this reaction proceeds via nucleophilic attack of the amide anion at the electron-deficient C2 position, followed by oxidation to yield the 2-amino-1,5-naphthyridine. wur.nlgoogle.com

Another powerful technique is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the desired position. nih.govresearchgate.net The synthesis of 2-amino-1,5-naphthyridine from 2-bromo-1,5-naphthyridine (B1331438) demonstrates an SN(AE)ipso substitution mechanism. wur.nl Amination of chloro-substituted 1,5-naphthyridines can also be performed using ammonium (B1175870) hydroxide (B78521) under high temperature and pressure. nih.gov

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a versatile and widely used method. nih.gov This palladium-catalyzed reaction allows for the coupling of an amine with a halo-naphthyridine, offering broad substrate scope and good functional group tolerance. nih.gov

Finally, a two-step azidation-reduction sequence offers an alternative route. A halogenated 1,5-naphthyridine can be treated with sodium azide (B81097) (NaN₃) to form an azido (B1232118) derivative, which is then reduced, for example with tin(II) chloride (SnCl₂), to furnish the corresponding amine. nih.gov

Table 2: Methods for Amination of the 1,5-Naphthyridine Scaffold

| Method | Description | Reagents | Position | Reference |

|---|---|---|---|---|

| Chichibabin Amination | Direct amination of the heterocycle. | Potassium amide (KNH₂) in liquid ammonia (NH₃) | C2 | wur.nlgoogle.com |

| SNAr | Nucleophilic substitution of a halogen. | Amines, Ammonium Hydroxide | C2, C4 | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling. | Palladium catalyst, ligand (e.g., XantPhos), base, amine | C2 | nih.gov |

Convergent and Diversified Synthetic Strategies

Convergent strategies involve the construction of the 1,5-naphthyridine ring system from more readily available precursor molecules, often pyridine (B92270) derivatives. These multi-step routes can offer greater flexibility and control in assembling highly substituted products.

3-Aminopyridine (B143674) and its derivatives are fundamental building blocks for constructing the 1,5-naphthyridine skeleton through various cyclization reactions. nih.gov

Skraup Reaction : This classic method involves the reaction of a 3-aminopyridine with glycerol, typically in the presence of an acid and an oxidizing agent, to form the second pyridine ring of the 1,5-naphthyridine system. nih.gov

Conrad-Limpach/Knorr-type Reactions : These involve the condensation of a 3-aminopyridine derivative with a β-dicarbonyl compound, such as a β-ketoester or Meldrum's acid. nih.gov The initial condensation forms an enamine intermediate, which then undergoes thermal cyclization to produce a 1,5-naphthyridinone derivative. nih.gov

Aza-Diels-Alder Reactions : A [4+2] cycloaddition between an imine (formed from a 3-aminopyridine and an aldehyde) and an alkene can produce a tetrahydro-1,5-naphthyridine. Subsequent aromatization yields the 1,5-naphthyridine core. nih.gov

Table 3: Cyclization Reactions Using Aminopyridine Building Blocks

| Reaction Name | Precursors | Product Type | Reference |

|---|---|---|---|

| Skraup Reaction | 3-Aminopyridine derivative, glycerol, oxidizing agent | 1,5-Naphthyridine | nih.gov |

| Conrad-Limpach | 3-Aminopyridine derivative, β-ketoester | 4-Hydroxy-1,5-naphthyridine (Naphthyridinone) | nih.gov |

Using a pyridine ring that already contains a halogen atom provides a strategic advantage. The halogen can act as a handle for subsequent cross-coupling reactions or can direct the cyclization process. For instance, a synthetic route to a 1,5-naphthyridine derivative has been developed starting from 2-bromo-6-fluoropyridin-3-amine (B1374916). nih.gov This approach utilized a Heck reaction to introduce a side chain, which then underwent an intramolecular cyclization to form the second ring of the naphthyridine system. nih.gov This strategy highlights how a pre-halogenated pyridine can be strategically elaborated into the final bicyclic structure, with the halogen potentially remaining for further functionalization if desired.

Cyclization Reactions in 1,5-Naphthyridine Formation

Cyclization reactions are fundamental to the construction of the 1,5-naphthyridine ring system. Several classical and modern methods have been adapted and optimized for this purpose, each offering distinct advantages in terms of substrate scope and efficiency.

Friedländer Reaction and its Adaptations for Naphthyridines

The Friedländer synthesis, a reaction between a 2-aminobenzaldehyde (B1207257) and a compound containing a reactive methylene (B1212753) group, has been effectively adapted for the synthesis of 1,5-naphthyridine derivatives. wikipedia.org This methodology is a cornerstone for constructing the pyridone ring fused to a pyridine core. The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org

Adaptations of the Friedländer reaction are particularly useful for synthesizing benzo[b] nih.govresearchgate.netnaphthyridines. researchgate.netnih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide in ethanol (B145695) yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.gov This modified approach demonstrates the versatility of the Friedländer reaction in creating complex, fused heterocyclic systems. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | nih.gov |

| 2-Aminobenzaldehyde, Ketones | Acid or Base | Quinolines | wikipedia.org |

Gould-Jacobs Reaction in 1,5-Naphthyridine Synthesis

The Gould-Jacobs reaction provides a powerful route to 4-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. nih.govwikipedia.org This reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, typically diethyl methylenemalonate, followed by thermal cyclization. nih.govwikipedia.org The initial condensation forms an anilidomethylenemalonate ester, which upon heating, undergoes cyclization to yield the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. Subsequent saponification and decarboxylation afford the corresponding 4-hydroxy-1,5-naphthyridine. wikipedia.org

This methodology has been successfully applied to the synthesis of various substituted 1,5-naphthyridines. nih.govmdpi.com For example, the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, yields 4-hydroxy-1,5-naphthyridine. nih.gov The reaction conditions can be modified, such as using chlorobenzene (B131634) as a solvent for the cyclization step, to optimize yields for specific substrates. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | nih.gov |

| Aniline | Ethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | wikipedia.org |

Electrocyclic Ring Closure Methods

Electrocyclic ring closure reactions offer an elegant and efficient pathway to the 1,5-naphthyridine core. These reactions involve the formation of a new sigma bond between the termini of a conjugated pi-system, leading to a cyclic product. One notable example is the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to afford 1,5-naphthyridines. nih.gov Computational and experimental studies suggest that this transformation may proceed through a stepwise [4+2]-cycloaddition mechanism. nih.gov

This method provides a direct route to substituted 1,5-naphthyridines with good control over the substitution pattern on the newly formed ring. The versatility of the starting materials, both the aldimine and the alkyne, allows for the introduction of various functional groups.

| Reactants | Catalyst | Product | Reference |

| N-(3-pyridyl)aldimines, Alkynes | BF₃·Et₂O | 1,5-Naphthyridines | nih.gov |

Aza-Diels-Alder Cycloaddition Reactions

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including 1,5-naphthyridine precursors. nih.govwikipedia.org In the context of 1,5-naphthyridine synthesis, this reaction typically involves the [4+2] cycloaddition of an imine, derived from a 3-aminopyridine, with an alkene or alkyne. nih.gov

A Lewis acid-catalyzed Povarov reaction, a type of aza-Diels-Alder reaction, has been studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov This reaction between imines (prepared from 3-aminopyridines and aldehydes) and styrenes proceeds in a regio- and stereoselective manner to give the endo-isomers. nih.gov Subsequent aromatization of the tetrahydro-1,5-naphthyridine products can yield fully aromatic 1,5-naphthyridines. nih.gov

| Diene/Dienophile | Catalyst/Conditions | Product | Reference |

| Imines (from 3-aminopyridines and aldehydes), Styrenes | Lewis Acid | 1,2,3,4-Tetrahydro-1,5-naphthyridines | nih.gov |

| Aldimines (from 3-aminopyridine), Vinyl acetamide | - | 4-Phenyl-1,5-naphthyridine derivatives | nih.gov |

Cross-Coupling Strategies for Functionalization

Cross-coupling reactions are indispensable for the introduction of functional groups onto the 1,5-naphthyridine scaffold, enabling the synthesis of a vast array of derivatives with tailored properties.

Palladium-Catalyzed Buchwald-Hartwig Amination for 2-Amino-1,5-Naphthyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of 2-amino-1,5-naphthyridines, which are key precursors for more complex molecules, including 3-iodo-1,5-naphthyridin-2-amine. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org

The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of the Buchwald-Hartwig amination. wikipedia.org These ligands enhance the efficiency and scope of the reaction, allowing for the coupling of a wide range of amines, including primary and secondary amines, with various aryl and heteroaryl halides under mild conditions. mit.edu For the synthesis of 2-amino-1,5-naphthyridines, a 2-halo-1,5-naphthyridine would be coupled with an amine or an ammonia equivalent. wikipedia.org The choice of ligand and reaction conditions is critical to achieving high yields and functional group tolerance. acs.org

| Aryl Halide/Triflate | Amine | Catalyst System (Palladium Source, Ligand, Base) | Product | Reference |

| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) source, Phosphine ligand, Base | Aryl Amines | wikipedia.org |

| Aryl Tosylates | Amines/Anilines | Pd-NHC system, K₃PO₄ | N-Aryl Amines/Anilines | acs.org |

Suzuki-Miyaura Cross-Coupling in Naphthyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This reaction has found application in the synthesis of various naphthyridine derivatives. For instance, it has been utilized in the creation of complex molecules for pharmaceutical applications, such as the synthesis of the anti-cancer drug Linifanib on a kilogram scale. libretexts.org The reaction's tolerance to a wide range of functional groups and its typically high yields make it a valuable tool in the synthesis of functionalized naphthyridines. libretexts.orgresearchgate.net Researchers have also explored aminative Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds, further expanding the synthetic utility of this reaction. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling in Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Halide/Triflate | Organoboron Compound | Pd(0) complex | Biaryl or conjugated system | libretexts.org |

| Aryl Halide/Pseudohalide | Boronic Acid/Ester | Palladium with bulky phosphine ligand | Diaryl amine | researchgate.net |

Heck Reaction for Naphthyridine Derivatives

The Heck reaction, another palladium-catalyzed cross-coupling method, is instrumental in forming carbon-carbon bonds between aryl or vinyl halides and alkenes. organic-chemistry.orgyoutube.com A key advantage of the Heck reaction is its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.orgyoutube.com The reaction mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. libretexts.org

In the context of naphthyridine synthesis, the Heck reaction has been employed to construct the core heterocyclic structure. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine and methyl acrylate (B77674) in good yield, with subsequent cyclization achieved using tributylphosphine (B147548) in acetic acid. nih.gov The intramolecular version of the Heck reaction is particularly efficient for creating cyclic structures due to favorable entropic factors and often results in improved regioselectivity and stereoselectivity. youtube.comlibretexts.org

Table 2: Application of the Heck Reaction in Naphthyridine Synthesis

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-bromo-6-fluoropyridin-3-amine | Methyl acrylate | Palladium catalyst, followed by PBu3 in AcOH | 1,5-Naphthyridine derivative | nih.gov |

| Aryl or Vinyl Halide | Alkene | Palladium catalyst, Base | Substituted Alkene | organic-chemistry.org |

Advanced Catalysis in Naphthyridine Synthesis

Catalysis plays a pivotal role in the modern synthesis of naphthyridines, enabling the efficient and selective formation of key chemical bonds.

Transition Metal Catalysis for C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. core.ac.uk Catalysts based on metals like palladium, nickel, ruthenium, and cobalt are widely used for forming both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the naphthyridine scaffold. core.ac.uknih.govdigitellinc.commit.edu

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions discussed previously, are prime examples of C-C bond-forming strategies. nih.gov Additionally, transition metals are crucial for C-N bond formation, often through processes like the Buchwald-Hartwig amination. nih.gov This reaction enables the coupling of amines with aryl halides, a key step in the synthesis of amino-substituted naphthyridines. nih.gov The development of new catalyst systems, including air-stable nickel precatalysts and ligands designed to overcome steric hindrance, continues to expand the scope and applicability of these reactions. mit.edu

Lewis Acid-Mediated Reactions

Lewis acids are frequently employed in organic synthesis to activate substrates and control the stereoselectivity of reactions. nih.gov In the context of naphthyridine synthesis, Lewis acids have been used to facilitate cycloaddition reactions, such as the aza-Diels-Alder (Povarov) reaction, for the construction of tetrahydro-1,5-naphthyridine derivatives. nih.govnih.gov These reactions often proceed with high regio- and stereoselectivity. nih.gov For instance, the reaction of N-(3-pyridyl)aldimines with acetylenes in the presence of a Lewis acid can lead to the formation of the naphthyridine core through a stepwise [4+2]-cycloaddition mechanism. nih.gov

Sustainable and Green Chemical Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. researchgate.net This "green chemistry" approach aims to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netrsc.org

In the synthesis of naphthyridine derivatives, green chemistry principles have been applied in several ways. One notable example is the use of water as a solvent for the Friedländer reaction to produce substituted 1,8-naphthyridines in high yield. rsc.org Water is a non-toxic, inexpensive, and non-flammable solvent, making it an excellent alternative to traditional organic solvents. Furthermore, the development of metal-free catalytic systems, such as the use of visible light and an organic dye (Rhodamine 6G) to catalyze cross-coupling reactions, offers a more sustainable route to complex naphthyridine structures. mdpi.com Another strategy involves using iodine as a reusable catalyst for the Skraup synthesis of 1,5-naphthyridine derivatives in a water-dioxane mixture. mdpi.com

Iii. Chemical Reactivity and Transformative Processes of 3 Iodo 1,5 Naphthyridin 2 Amine

Reactivity at the C-3 Iodine Center

The carbon-iodine bond at the C-3 position is a key site for molecular diversification. The electron-withdrawing nature of the naphthyridine ring system enhances the susceptibility of this position to both nucleophilic attack and oxidative addition in catalytic cycles.

Nucleophilic Displacement Reactions of the Iodide Moiety

Direct nucleophilic substitution of the iodide in aryl iodides is generally challenging. However, in highly electron-deficient systems, such as the 1,5-naphthyridine (B1222797) ring, these reactions can be facilitated. For instance, amination of halogenated 1,5-naphthyridines can be achieved under forcing conditions, such as reacting 4-chloro-1,5-naphthyridine (B1297630) with ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. nih.gov While specific studies on the direct nucleophilic displacement of the iodide in 3-iodo-1,5-naphthyridin-2-amine are not extensively documented, the general reactivity of halogenated naphthyridines suggests that this transformation is plausible, albeit likely requiring harsh reaction conditions.

Transition Metal-Catalyzed Coupling Reactions at C-3

The C-3 iodo group is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which provide efficient methods for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for constructing new C-C bonds at the C-3 position of the naphthyridine core.

| Catalyst System | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695) | 110 °C | Good to Excellent |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Good to Excellent |

| Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides. |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This reaction is instrumental in the synthesis of aryl alkynes. The reaction of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in moderate to excellent yields using a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) salt. researchgate.net These conditions are likely applicable to this compound.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Room Temp. to 100°C | Moderate to Excellent |

| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | Room Temp. | Good to Excellent |

| Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides. |

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.org This reaction is a powerful method for the synthesis of arylamines. The amination of 2-chloro-1,5-naphthyridine (B1368886) derivatives has been successfully demonstrated using palladium catalysis with a suitable phosphine ligand like Xantphos. nih.gov It is highly probable that this compound would undergo similar transformations.

| Catalyst System | Base | Solvent | Temperature | Yield |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C | Good to Excellent |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 °C | Good to Excellent |

| Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides. |

Reactivity at the C-2 Amine Functionality

The primary amine at the C-2 position offers a site for further functionalization through various derivatization reactions, allowing for the introduction of a wide range of substituents and the modulation of the compound's properties.

Derivatization Reactions of the Primary Amine

The C-2 amino group can readily undergo common amine derivatization reactions such as acylation and alkylation.

Acylation of the amino group with acyl chlorides or anhydrides can be performed to introduce amide functionalities. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group can be achieved using alkyl halides. N-alkylation of aminonaphthyridines can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. For instance, N-alkylation has been reported for fused 1,5-naphthyridine systems using iodoethane (B44018) in DMSO. nih.gov

Electrophilic Attacks on the Nitrogen Atom

The exocyclic amino group (-NH₂) at the C2 position of this compound is a primary site for electrophilic attack. This nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, participating in reactions with a variety of electrophiles. While the adjacent electron-withdrawing naphthyridine ring diminishes its basicity compared to aliphatic amines, it remains sufficiently nucleophilic for many synthetic transformations.

Common electrophilic attacks include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protecting strategy for the amino group or to introduce new functionalities.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Alkylation: While N-alkylation of the ring nitrogens is more common, alkylation of the exocyclic amino group can occur under specific conditions, though it can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

These reactions are fundamental in modifying the properties of the parent molecule and are pivotal in the synthesis of more complex derivatives.

Participation in Condensation and Cyclization Reactions

The 2-amino group, in conjunction with the adjacent endocyclic nitrogen (N1), forms a reactive amidine-like system, making this compound a valuable precursor for constructing fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new five- or six-membered rings.

For instance, reaction with α-haloketones or related 1,2-dielectrophiles can lead to the formation of fused imidazole (B134444) rings, yielding substituted imidazo[1,2-a] nih.govwur.nlnaphthyridine derivatives. Similarly, condensation with β-dicarbonyl compounds or their equivalents can be employed to construct fused pyrimidine (B1678525) rings. The synthesis of fused 1,5-naphthyridines is a significant area of research, as these larger systems often exhibit important biological and photophysical properties. nih.gov

Table 1: Examples of Cyclization Reactions Involving 2-Amino-1,5-naphthyridine Scaffolds

| Reactant | Reagent Type | Fused Ring System Formed |

|---|---|---|

| 2-Aminonaphthyridine | α-Haloketone | Imidazo[1,2-a]naphthyridine |

| 2-Aminonaphthyridine | β-Diketone | Pyrimido[1,2-a]naphthyridine |

This table represents general reaction types for the 2-aminonaphthyridine scaffold, which are applicable to its 3-iodo derivative.

Reactivity of the 1,5-Naphthyridine Ring System

The reactivity of the 1,5-naphthyridine core itself is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution, similar to pyridine (B92270) and quinoline. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 1,5-naphthyridine ring is generally difficult due to the deactivating effect of the two ring nitrogens, which function like a permanent nitro group, making the ring electrophilic. youtube.com When such reactions do occur, they require harsh conditions. The directing effects of the substituents on this compound are complex:

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

Iodo Group (-I): A deactivating, ortho-, para-directing group.

Ring Nitrogens: Strongly deactivating, directing meta to their own position.

Considering these influences, electrophilic attack is most likely to occur on the pyridine ring bearing the amino group. The C4 position is the most probable site of substitution, being para to the activating amino group and ortho to the iodo group, while avoiding the deactivating influence of the distal pyridine ring. However, forcing conditions may lead to a mixture of products. The formation of N-oxides can be used to facilitate electrophilic substitution at the 2- and 4-positions. nih.gov

Nucleophilic Aromatic Substitution on the Ring System

The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. wikipedia.orglibretexts.orglibretexts.org In this compound, the iodine atom at the C3 position serves as a potential leaving group.

The SNAr mechanism is favored when electron-withdrawing groups are present to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org The two nitrogen atoms of the naphthyridine core serve this purpose effectively. wikipedia.org The amination of 2-bromo-1,5-naphthyridine (B1331438), for example, proceeds via an SN(AE) ipso substitution mechanism. wur.nl A wide range of nucleophiles can displace halides or other leaving groups like triflates from the 1,5-naphthyridine ring. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Position of Leaving Group | Leaving Group | Nucleophile | Potential Product |

|---|---|---|---|

| C3 | Iodo (-I) | Amines (R-NH₂) | 3-Amino-1,5-naphthyridin-2-amine derivative |

| C3 | Iodo (-I) | Alkoxides (R-O⁻) | 3-Alkoxy-1,5-naphthyridin-2-amine derivative |

| C3 | Iodo (-I) | Thiolates (R-S⁻) | 3-(Alkylthio)-1,5-naphthyridin-2-amine derivative |

Redox Chemistry of the Naphthyridine Core

The 1,5-naphthyridine nucleus can undergo both oxidation and reduction reactions. nih.gov

Oxidation: The ring nitrogen atoms can be oxidized to form N-oxides using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of mono-N-oxides or di-N-oxides alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. For example, N-oxides can be used to facilitate the introduction of chloro or cyano groups. nih.gov

Reduction: The pyridine rings of the naphthyridine core can be reduced under various conditions. Catalytic hydrogenation can lead to tetrahydro- or octahydro-1,5-naphthyridines. These reduced derivatives can sometimes be re-aromatized through oxidation or metal-mediated dehydrogenation. nih.gov

N-Alkylation and N-Acylation Reactions of Ring Nitrogens

The lone pairs on the nitrogen atoms of the 1,5-naphthyridine ring are nucleophilic and readily react with electrophiles like alkyl halides and acyl chlorides. nih.gov

N-Alkylation: Alkyl halides react with 1,5-naphthyridines to produce N-alkyl-1,5-naphthyridinium salts. nih.govnih.gov In the presence of a base, these quaternary intermediates can sometimes undergo elimination to yield N-alkylated naphthyridinone derivatives if a suitable proton is available. nih.gov For this compound, alkylation would likely occur at N1 or N5, leading to a positively charged pyridinium (B92312) ring.

N-Acylation: Similar to alkylation, acylation with acyl halides can form N-acylnaphthyridinium salts. These are typically highly reactive intermediates.

The reactivity of the ring nitrogens allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's steric and electronic properties. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a] nih.govwur.nlnaphthyridine |

| Pyrimido[1,2-a]naphthyridine |

| Dihydropyrimido[1,2-a]naphthyridine |

| 2-Bromo-1,5-naphthyridine |

| Meisenheimer complex |

| 3-Amino-1,5-naphthyridin-2-amine |

| 3-Alkoxy-1,5-naphthyridin-2-amine |

| 3-(Alkylthio)-1,5-naphthyridin-2-amine |

| 2-Amino-1,5-naphthyridine-3-carbonitrile |

| Tetrahydro-1,5-naphthyridine |

| Octahydro-1,5-naphthyridine |

| N-Alkyl-1,5-naphthyridinium salt |

| N-Acylnaphthyridinium salt |

| N-Alkylnaphthyridinone |

| Quinoline |

| Pyridine |

| m-Chloroperoxybenzoic acid (m-CPBA) |

Iv. Comprehensive Spectroscopic and Structural Characterization of 3 Iodo 1,5 Naphthyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Iodo-1,5-naphthyridin-2-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum would provide crucial information on the number of different proton environments and their connectivity. The aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the electronegative nitrogen atoms. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Key expected features would include:

Aromatic Protons: Signals for H-4, H-6, H-7, and H-8. Their specific chemical shifts and coupling constants (J-values) would allow for their unambiguous assignment. For instance, coupling between adjacent protons (e.g., H-6 and H-7) would result in doublet or doublet of doublets splitting patterns.

Amine Protons: A broad signal corresponding to the two protons of the amino group.

Table 4.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.0 - 8.5 | s | - |

| H-6 | 8.8 - 9.2 | dd | J = 4.2, 1.8 |

| H-7 | 7.5 - 7.8 | dd | J = 8.5, 4.2 |

| H-8 | 8.2 - 8.6 | dd | J = 8.5, 1.8 |

| NH₂ | 5.0 - 6.5 | br s | - |

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The spectrum would distinguish between protonated carbons and quaternary (non-protonated) carbons. The carbon atom bearing the iodine (C-3) would be significantly influenced by the halogen's electronic effects. The carbons of the naphthyridine ring would appear in the aromatic region (δ 110-160 ppm).

Key expected features would include:

Quaternary Carbons: Signals for C-2, C-3, C-4a, and C-8a. The signal for C-3 would be expected at a relatively upfield position for a carbon in an aromatic system due to the heavy atom effect of iodine. C-2, bonded to the amino group, would be found further downfield.

Protonated Carbons: Signals corresponding to C-4, C-6, C-7, and C-8.

Table 4.2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-2 | 155 - 160 | Quaternary |

| C-3 | 85 - 95 | Quaternary |

| C-4 | 140 - 145 | CH |

| C-4a | 145 - 150 | Quaternary |

| C-6 | 150 - 155 | CH |

| C-7 | 120 - 125 | CH |

| C-8 | 135 - 140 | CH |

| C-8a | 142 - 148 | Quaternary |

To confirm the assignments from 1D NMR, a series of 2D experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other in the spin system (e.g., correlations between H-6, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to the carbon atom it is directly attached to, allowing for the definitive assignment of the protonated carbons (C-4, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is critical for assigning the quaternary carbons by observing correlations from known protons. For example, H-4 would be expected to show a correlation to C-2, C-4a, and C-8a.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight and formula of the compound and to gain further structural information from its fragmentation pattern.

HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₆IN₃). The calculated monoisotopic mass of this compound is 270.9606 Da. An experimental HRMS measurement would need to match this value to within a very small tolerance (typically < 5 ppm).

Table 4.3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

| Molecular Formula | Ion | Calculated Mass (m/z) |

|---|---|---|

| C₈H₆IN₃ | [M+H]⁺ | 271.9679 |

Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and observe the resulting fragment ions. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm its structure.

Expected key fragmentation pathways for this compound would likely include:

Loss of Iodine: A primary fragmentation would be the cleavage of the C-I bond, resulting in a fragment ion with an m/z corresponding to the loss of an iodine radical (127 Da).

Loss of HCN or NH₂: Fragmentation of the aminopyridine ring could lead to the loss of small neutral molecules such as hydrogen cyanide (HCN) or the amino radical (•NH₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are indicative of the types of chemical bonds and functional groups present. For this compound, the IR spectrum is characterized by vibrations of its amine group, the carbon-iodine bond, and the aromatic naphthyridine core.

The primary amine (-NH₂) group in an aromatic system gives rise to distinct absorption bands. Typically, primary amines exhibit two N-H stretching vibrations in the region of 3500-3200 cm⁻¹; one for asymmetric and one for symmetric stretching. sigmaaldrich.com The N-H bending or "scissoring" vibration is expected to appear near 1600 cm⁻¹. sigmaaldrich.com

The carbon-iodine (C-I) bond, due to the heavy mass of the iodine atom, vibrates at a lower frequency. The C-I stretching vibration is typically observed in the far-infrared region of the spectrum, usually below 600 cm⁻¹.

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | 3500 - 3300 |

| N-H Symmetric Stretch | 3400 - 3200 | |

| N-H Scissoring (Bending) | ~1600 | |

| Aryl Iodide | C-I Stretch | < 600 |

The 1,5-naphthyridine (B1222797) skeleton, being an aromatic heterocyclic system, displays a series of characteristic absorption bands. C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The carbon-carbon (C=C) and carbon-nitrogen (C=N) stretching vibrations within the fused rings give rise to a set of sharp bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 900-650 cm⁻¹ "fingerprint" region.

X-ray Diffraction Analysis for Solid-State Structure Determination

While detailed experimental X-ray diffraction data for this compound is not available in publicly accessible crystallographic databases, this section outlines the parameters that such an analysis would determine. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its conformation and how it packs in a crystal lattice.

A single-crystal X-ray diffraction experiment would reveal the fundamental symmetry properties of the crystal. This includes:

Crystal System: The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Table 2: Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules/unit cell) | Data not available |

The analysis would confirm the planarity of the fused 1,5-naphthyridine ring system. It would also determine the orientation of the amine and iodo substituents relative to the ring. Due to the sp² hybridization of the ring carbons, the substituents are expected to lie in or very close to the plane of the aromatic system. Torsion angles involving the amine group would indicate any slight twisting out of the plane.

Precise measurements of the distances between bonded atoms and the angles between adjacent bonds are a key output of X-ray diffraction analysis. These values provide insight into the bonding characteristics within the molecule. For instance, the C-N bond length of the amine group would be expected to be shorter than a typical C-N single bond due to conjugation with the aromatic ring. uni.lu

Table 3: Representative Interatomic Distances and Bond Angles

| Bond/Angle | Expected Value (Å or °) |

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C-NH₂ | ~1.36 |

| C=N (ring) | ~1.33 |

| C-C (ring) | ~1.40 |

| **Bond Angles (°) ** | |

| C-C-I | ~120 |

| C-C-NH₂ | ~120 |

| Angles within the ring | ~120 (with some deviation due to heteroatoms) |

Note: The values presented are typical for similar chemical environments and serve as estimations in the absence of specific experimental data for this compound.

Supramolecular Interactions and Crystal Packing Motifs

As of the latest available data, detailed crystallographic studies specifically for this compound have not been reported in the peer-reviewed scientific literature. Consequently, a definitive analysis of its supramolecular interactions and crystal packing motifs, including specific hydrogen bond distances, angles, and π-π stacking geometries, cannot be provided at this time.

The characterization of a compound's crystal structure is fundamental to understanding its solid-state properties. This analysis is typically achieved through single-crystal X-ray diffraction, which reveals the precise arrangement of molecules in the crystal lattice. Such studies would elucidate the nature of intermolecular forces, which are crucial for determining properties like solubility, melting point, and polymorphism.

While specific data for this compound is not available, the molecular structure suggests the potential for various types of non-covalent interactions that are commonly observed in related naphthyridine derivatives. osaka-u.ac.jp These would likely include:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, while the pyridinic nitrogen atoms within the naphthyridine core are potential hydrogen bond acceptors. It is highly probable that N-H···N intermolecular hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of dimers, chains, or more complex network structures.

Halogen Bonding: The iodine substituent at the 3-position introduces the possibility of halogen bonding. The electropositive region on the iodine atom (the σ-hole) could interact with Lewis basic sites, such as the nitrogen atoms of neighboring molecules.

Without experimental crystallographic data for this compound, any discussion of its specific supramolecular architecture remains speculative. Future crystallographic analysis is required to confirm the presence and geometry of these interactions and to provide the detailed structural parameters necessary for a complete understanding of its solid-state chemistry.

V. Theoretical and Computational Chemistry Investigations of 3 Iodo 1,5 Naphthyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3-Iodo-1,5-naphthyridin-2-amine. These methods allow for the prediction of molecular structures, orbital distributions, and various spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties.benchchem.com

Density Functional Theory (DFT) is a widely utilized computational method to investigate the ground state properties of 1,5-naphthyridine (B1222797) derivatives. It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the capacity to accept electrons. The energy gap between these two orbitals is a measure of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the naphthyridine ring system. In contrast, the LUMO is likely distributed over the electron-deficient parts of the ring. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

The rotational barrier around the C-N bond connecting the amino group to the naphthyridine ring can be investigated using DFT. These calculations help to determine the energetic profiles of different conformations and identify the most stable geometries. For this compound, a planar or near-planar conformation is often the most stable due to enhanced electronic conjugation between the amino group and the aromatic ring system.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are employed to study naphthyridine derivatives. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer high accuracy but are computationally intensive. nih.gov Semi-empirical methods provide a less computationally demanding alternative, suitable for larger systems or preliminary analyses, though with reduced accuracy. nih.gov The choice of method depends on the desired balance between accuracy and computational feasibility.

Molecular Dynamics Simulations for Conformational and Solvation Studies

Molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in solution. These simulations can model the interactions between the molecule and solvent molecules, revealing details about its solvation and conformational flexibility. For instance, MD simulations can show how the molecule forms hydrogen bonds with water and can help identify the most stable conformations in a solvated environment. This information is critical for understanding its behavior in biological contexts. For example, a 100 ns-long MD simulation was used to confirm the stable interaction of a naphthyridine derivative with an enzyme from Staphylococcus aureus.

Dynamic Behavior and Conformational Landscape

The dynamic behavior and conformational landscape of this compound are dictated by the rotational freedom around its single bonds and the potential for intramolecular interactions. The primary sources of conformational flexibility are the rotation of the amino group (-NH2) and the potential for puckering in the dihydropyridinone ring, if not fully aromatic.

Computational methods, such as molecular dynamics (MD) simulations, can be employed to explore the conformational space of this molecule. While specific MD studies on this compound are not extensively documented, insights can be drawn from studies on similar bicyclic heterocyclic systems. For instance, MD simulations on 1,8-naphthyridine (B1210474) derivatives have been used to understand their stable complexes with biological receptors nih.gov.

The conformational landscape is likely dominated by a near-planar arrangement of the 1,5-naphthyridine core. The orientation of the 2-amino group relative to the iodine atom at the 3-position and the adjacent carbonyl group (if present in a tautomeric form) would be a key determinant of the most stable conformers. Intramolecular hydrogen bonding between the amino group and the nitrogen atom at position 1 could influence the preferred orientation of the amino group, leading to a more rigid structure.

Table 1: Predicted Torsional Barriers for Key Rotatable Bonds in this compound (Hypothetical Data)

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| C2-N (Amino) | Rotation of the amino group | 3-5 |

| C3-I | Rotation of the iodo group | < 1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be investigated in a computational study. Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Structure

The surrounding solvent environment can significantly influence the molecular structure and properties of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects.

In polar protic solvents, such as water or methanol, the amino group and the nitrogen atoms of the naphthyridine ring can act as hydrogen bond donors and acceptors, respectively. This can lead to the stabilization of specific conformers and influence the electronic distribution within the molecule. For example, the partial charges on the nitrogen and oxygen atoms are expected to become more pronounced in a polar solvent.

In nonpolar solvents, intramolecular interactions would likely play a more dominant role in determining the preferred conformation. The solvent can also affect the tautomeric equilibrium between the amine and imine forms of the molecule.

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound.

Several synthetic routes to 1,5-naphthyridine derivatives have been reported, and computational studies can help to understand the underlying mechanisms. For instance, the Skraup reaction, a common method for synthesizing quinolines and naphthyridines, involves a series of complex steps including cyclization and oxidation nih.gov. Computational modeling can identify the key intermediates and transition states in this process.

Another relevant synthetic approach is the aza-Diels-Alder reaction, which has been studied both experimentally and theoretically for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives nih.gov. These studies indicate that the reaction can proceed in a regio- and stereoselective manner through endo transition states. A combined experimental and computational investigation into the reaction of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid has suggested a stepwise [4+2]-cycloaddition mechanism for the formation of the 1,5-naphthyridine scaffold nih.gov.

For the specific synthesis of this compound, a potential pathway could involve the iodination of a 1,5-naphthyridin-2-amine (B103514) precursor. Computational studies could model this electrophilic substitution reaction to determine the most likely site of iodination and the structure of the Wheland intermediate.

A critical aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of activation barriers. This information provides a quantitative understanding of the reaction kinetics. For example, in the context of nucleophilic aromatic substitution (SNAr) reactions on related pyridine (B92270) systems, density functional theory (DFT) has been used to model the reaction pathway and determine the activation energies researchgate.net. The presence of electron-withdrawing groups, which would be analogous to the effect of the second nitrogen in the naphthyridine ring, was found to stabilize the transition state and lower the energy barrier for nucleophilic attack researchgate.net.

For the synthesis of this compound, computational methods could be used to calculate the activation energies for different proposed synthetic steps, helping to identify the rate-determining step and optimize reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Iodination of 1,5-naphthyridin-2-amine | DFT (B3LYP/6-31G*) | 15.2 |

| Cyclization in Skraup Synthesis | DFT (M06-2X/def2-TZVP) | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific reaction and level of theory used.

Computational chemistry can be instrumental in predicting the regio- and stereoselectivity of reactions involving this compound. For instance, in the aza-Diels-Alder reaction to form substituted 1,5-naphthyridines, computational studies have successfully predicted the observed endo stereoselectivity nih.gov.

In the case of further functionalization of this compound, computational models can predict the most likely site for electrophilic or nucleophilic attack. This is achieved by analyzing the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and calculated partial charges on the atoms of the molecule. For example, the regioselectivity of C-H trifluoromethylation of 1,5-naphthyridines has been rationalized through the computational modeling of a six-membered transition state involving dual activation nih.gov.

In Silico Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic and amine protons |

| ¹³C NMR | Chemical shifts for carbon atoms in the naphthyridine ring |

| IR Spectroscopy | Vibrational frequencies for N-H, C=N, and C-I bonds |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) |

Note: The data in this table is illustrative. Accurate prediction requires specific quantum chemical calculations.

Vi. Biological Activity and Mechanistic Studies of 3 Iodo 1,5 Naphthyridin 2 Amine and Its Derivatives Focus on Targets and Mechanisms

Enzyme Target Modulation

Derivatives of 3-Iodo-1,5-naphthyridin-2-amine have been the focus of structure-activity relationship (SAR) studies to develop potent and selective inhibitors of various enzymes. These studies have revealed that modifications at different positions of the 1,5-naphthyridine (B1222797) ring system significantly influence their inhibitory activity and selectivity against specific enzyme targets.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,5-naphthyridine core has been utilized as a scaffold to design inhibitors targeting several protein kinases.

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinases (FGFR1-4), is involved in various physiological processes, and its aberrant activation is linked to cancer development. nih.gov Developing isoform-selective FGFR inhibitors is a key strategy to minimize off-target effects. nih.gov While direct studies on this compound as an FGFR inhibitor are not extensively documented, derivatives of the broader 1,5-naphthyridine and 1,6-naphthyridine (B1220473) classes have shown potent FGFR inhibitory activity. nih.govresearchgate.net For instance, a series of 1,6-naphthyridin-2(1H)-one derivatives were designed as highly selective FGFR4 inhibitors for hepatocellular carcinoma. researchgate.net One promising compound from this series, A34, demonstrated significant antitumor efficacy in a xenograft model. researchgate.net Another study focused on developing FGFR2 and FGFR3 dual inhibitors to achieve a better safety profile. nih.gov Compound 19 from this research showed potent inhibition of FGFR2 and FGFR3 with good selectivity over FGFR1 and FGFR4. nih.gov

Table 1: FGFR Inhibitory Activity of Representative Naphthyridine Derivatives

| Compound | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |

|---|---|---|---|---|

| 19 | FGFR2 | 1.8 | 24 (KATOIII cells) | nih.gov |

| FGFR3 | 2.0 | 16 (Ba/F3 cells) | nih.gov | |

| FGFR1 | 27 | - | nih.gov | |

| FGFR4 | 157 | - | nih.gov | |

| A34 | FGFR4 | Data not specified | Data not specified | researchgate.net |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR, particularly VEGFR-2, is a well-established anti-cancer strategy. nih.govnih.gov While direct data on this compound is limited, related naphthamide derivatives have emerged as potent VEGFR-2 inhibitors. nih.gov One such derivative, compound 14c , exhibited high potency in both enzymatic and cellular assays. nih.gov Kinase selectivity profiling revealed that 14c was a multi-targeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Naphthamide Derivative 14c

| Compound | Target | Enzymatic IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference |

|---|---|---|---|---|

| 14c | VEGFR-2 | 1.5 | 0.9 | nih.gov |

HUVEC: Human Umbilical Vein Endothelial Cells

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue. PfPI4K is a crucial enzyme for the parasite's life cycle, making it an attractive drug target. nih.govmmv.org A novel series of 2,8-disubstituted-1,5-naphthyridines has been identified as potent inhibitors of PfPI4K. nih.govmmv.orgup.ac.za These compounds demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of P. falciparum. mmv.org Further structure-activity relationship studies led to the discovery of derivatives with a dual mechanism of action, inhibiting both PfPI4K and hemozoin formation. nih.govup.ac.za These dual inhibitors showed minimal off-target effects on human kinases, a promising feature for reducing potential toxicity. nih.govdundee.ac.uk

Table 3: Antiplasmodial and PfPI4K Inhibitory Activity of a 1,5-Naphthyridine Derivative

| Compound | P. falciparum NF54 IC50 (nM) | PvPI4K IC50 (nM) | Reference |

|---|---|---|---|

| 21 | 52 | 175 | nih.gov |

PvPI4K: Plasmodium vivax Phosphatidylinositol-4-kinase

Derivatives of the 1,5-naphthyridine scaffold have also been investigated as inhibitors of other important kinase targets.

Topoisomerase I and II: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy. nih.govingentaconnect.com Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit Topoisomerase I, exhibiting antiproliferative activity against human colon cancer cells. nih.govingentaconnect.com Some of these compounds displayed inhibitory effects comparable to the known inhibitor camptothecin. ingentaconnect.com Additionally, novel hybrids of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine have been designed as dual inhibitors of Topoisomerase IIα and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in tumor growth and angiogenesis. nih.govnih.gov As mentioned, certain naphthyridine-based hybrids have been developed to dually target EGFR and Topoisomerase IIα, showing promising cytotoxic activity against various cancer cell lines. nih.govnih.gov Overcoming resistance to EGFR inhibitors is a significant challenge, and targeting related pathways like FGFR signaling has been explored as a potential strategy. nih.gov

Ras: While direct inhibition of Ras by 1,5-naphthyridine derivatives is not extensively reported, targeting downstream effectors of the Ras-MAPK pathway is a common approach in cancer therapy. nih.gov

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory and bronchodilatory effects. While the provided search results primarily focus on 1,8-naphthyridin-2(1H)-ones as selective PDE IV inhibitors, they establish the broader naphthyridine scaffold as a viable starting point for designing PDE inhibitors. nih.gov Another study identified a novel 1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine analogue as a potent phosphodiesterase 5 (PDE5) inhibitor. nih.gov This highlights the versatility of the naphthyridine core in targeting different phosphodiesterase isoforms.

Receptor Ligand Interactions

Tau Aggregate Binding in Neurodegenerative Research (e.g., Alzheimer's Disease PET Tracers)

Derivatives of 1,5-naphthyridin-2-amine (B103514) have emerged as promising candidates for the development of Positron Emission Tomography (PET) tracers for imaging tau protein aggregates, a key pathological hallmark of Alzheimer's disease. simulations-plus.comnih.gov Research efforts have focused on optimizing this scaffold to achieve high binding affinity for tau aggregates and selectivity over β-amyloid plaques.

A significant breakthrough was the discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as potent and selective tau aggregate binders. simulations-plus.comnih.gov Starting from a high-throughput screening hit, medicinal chemistry optimization led to the identification of a 1,5-naphthyridine derivative (compound 75 in the original research) with a favorable pharmacokinetic profile and high selectivity, marking it as a potential candidate for a tau PET tracer. simulations-plus.com This line of research underscores the potential of the 1,5-naphthyridine core in designing diagnostic agents for neurodegenerative diseases.

Adenosine (B11128) Receptor Agonism

While direct studies on this compound derivatives as adenosine receptor agonists are not prominent, research into structurally related naphthyridine isomers has shown affinity for these receptors. A series of 1,8-naphthyridin-4-one derivatives were synthesized and evaluated for their binding at adenosine receptors. nih.gov Many of these compounds displayed an interesting affinity and selectivity for the A2A adenosine receptor subtype, while lacking affinity for the A1 subtype. nih.gov

Further studies on 2-phenyl-1,8-naphthyridine (B10842077) derivatives identified compounds with high affinity for the A1 adenosine receptor, acting as selective antagonists. nih.gov The affinity was significantly modulated by substituents at the 4 and 7 positions. For instance, a 7-chloro derivative showed a high A1 affinity (Ki = 0.15 nM) and remarkable selectivity over A2A and A3 receptors. nih.gov These findings suggest that the naphthyridine scaffold is a viable template for developing adenosine receptor ligands, although the specific activity is highly dependent on the isomer and substitution pattern.

Table 1: Affinity of a 7-Chloro-1,8-naphthyridine Derivative for Adenosine Receptors

| Compound | Receptor Subtype | Affinity (Ki) | Selectivity (A2A/A1 Ratio) |

|---|

Data sourced from a study on A1 adenosine antagonists. nih.gov

Adrenoceptor Antagonism

The naphthyridine core is present in complex molecules that have been investigated for adrenoceptor antagonism. One such example is RS-79948-197, a non-imidazoline antagonist with a complex isoquino[2,1-g] nih.govbohrium.comnaphthyridine structure. medchemexpress.commedchemexpress.comnih.gov This compound is a potent and selective α2-adrenoceptor antagonist and has been evaluated as a potential PET ligand for imaging these receptors in the brain. nih.gov It also exhibits antagonist activity at dopamine (B1211576) D2 receptors. nih.gov

RS-79948-197 displays high affinity for multiple α2-adrenoceptor subtypes in both human and rat tissues, with dissociation constants (Kd) in the nanomolar range. medchemexpress.com While not a direct derivative of this compound, the activity of RS-79948-197 illustrates the utility of incorporating a naphthyridine system into frameworks targeting adrenoceptors.

Table 2: Binding Affinity of RS-79948-197 for α2-Adrenoceptor Subtypes

| Species | Receptor Subtype | Affinity (Kd) |

|---|---|---|

| Human | α2A | 0.60 nM |

| Human | α2B | 0.46 nM |

| Human | α2C | 0.77 nM |

| Rat | α2A | 0.42 nM |

| Rat | α2B | 0.18 nM |

Data sourced from MedchemExpress. medchemexpress.com

Integrin αvβ3 Antagonism

No research findings were available in the searched literature regarding the activity of this compound or its direct derivatives as integrin αvβ3 antagonists.

Nucleic Acid Interactions

DNA Intercalation Studies

Studies on the closely related 2-amino-1,8-naphthyridine isomer provide significant insight into how this heterocyclic system can interact with DNA. nih.govnih.gov These derivatives have been shown to bind to DNA duplexes, particularly at abasic (AP) sites, which are common lesions in DNA. nih.gov The proposed binding mode is similar to that of typical DNA intercalators, where the planar naphthyridine ring inserts into the DNA helix. nih.gov

The binding affinity is enhanced by the addition of methyl groups to the naphthyridine ring, which reduces the entropic penalty of binding. nih.govnih.gov Thermodynamic analysis indicates that the interaction is characterized by a large negative binding enthalpy, consistent with an intercalation-like mechanism. nih.gov This binding stabilizes the DNA duplex, with one trimethylated derivative increasing the melting temperature (Tm) by over 20°C. nih.gov These studies highlight the potential for naphthyridine derivatives to function as DNA binding agents.

Table 3: DNA Binding Constants for 2-Amino-1,8-Naphthyridine Derivatives

| Compound | Binding Constant (K) x 106 M-1 |

|---|---|

| 2-amino-1,8-naphthyridine (AND) | 0.30 |

| 2-amino-7-methyl-1,8-naphthyridine (AMND) | 2.7 |

| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | 6.1 |

Data from fluorescence titration experiments at 20°C. nih.govnih.gov

DNA Stabilizing Activity

While direct studies on the DNA stabilizing activity of this compound are not extensively documented, related 1,5-naphthyridine derivatives have shown significant interactions with DNA and associated enzymes. For instance, certain 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. bibliomed.org These compounds not only inhibit PARP-1 activity but also act as "DNA trappers," a mechanism that contributes to their efficacy in tumors with deficiencies in homologous recombination, such as those with BRCA mutations. bibliomed.org One notable derivative, compound 8m , demonstrated an IC50 value of 0.49 nM for PARP-1 inhibition and was found to be over 1000-fold more selective for trapping PARP-1 on DNA compared to PARP-2. bibliomed.org

Furthermore, some 1,5-naphthyridine derivatives have been investigated as inhibitors of eukaryotic type I DNA topoisomerase (TopIB), an enzyme essential for parasite viability. colab.ws This suggests that the 1,5-naphthyridine scaffold can serve as a basis for developing agents that interfere with DNA topology, a critical aspect of DNA stability and function.

Modulation of Cellular Signaling Pathways and Processes

The 1,5-naphthyridine core is a versatile scaffold for developing modulators of various cellular signaling pathways, impacting cell proliferation, survival, and death.

Certain derivatives of the 1,5-naphthyridine family have been shown to influence the cell cycle. For example, canthin-6-one (B41653), a 1,5-naphthyridine alkaloid, has been observed to induce cell cycle arrest at the G0/G1 and G2 phases in human myeloid leukemia cells. nih.gov This arrest is a critical mechanism for preventing the proliferation of cancerous cells. The ability of these compounds to halt the cell cycle allows for the activation of other cellular processes, such as DNA repair or apoptosis, and is a key strategy in cancer therapy.

The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Several 1,5-naphthyridine derivatives have demonstrated the ability to trigger this process. Canthin-6-one, for instance, not only arrests the cell cycle but also activates apoptosis and necrosis in Kasumi-1 cells. nih.gov Another derivative, 1-methoxycanthin-6-one, has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov Furthermore, fused 1,5-naphthyridine derivatives have been found to induce oligonucleosomal DNA fragmentation and apoptotic cell death. mdpi.com Studies on fused 1,5-naphthyridine derivatives have also demonstrated their ability to induce programmed cell death in the amoeba Naegleria fowleri, suggesting a conserved mechanism of action across different cell types. nih.gov

While direct evidence for the angiogenesis-inhibiting properties of this compound is limited, the broader class of 1,5-naphthyridine derivatives has been explored for this activity. For example, canthin-6-one has been found to reduce the production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, in a rat model of colitis. nih.gov Additionally, novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. colab.wsnih.gov The TGF-β signaling pathway plays a complex role in angiogenesis, and its inhibition can be a valid strategy for controlling tumor growth.

The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. While there is a lack of specific studies on this compound, research on other heterocyclic compounds with structural similarities provides some context. For example, various small molecules are known to inhibit tubulin polymerization, and this activity is often associated with antimitotic effects. acs.org However, specific data for 1,5-naphthyridine derivatives in this area remains to be fully elucidated.

Antimicrobial Action Mechanisms (e.g., Bacterial and Fungal)

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest examples. nih.gov The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair. nih.govmdpi.com This inhibition leads to bacterial cell death.

Specifically for 1,5-naphthyridine derivatives, canthin-6-one and 10-methoxycanthin-6-one have demonstrated promising antibacterial and antifungal activities. nih.gov Studies on 1,5-naphthyridinone derivatives have also pointed towards the inhibition of bacterial topoisomerase as their mode of action, leading to bactericidal effects against strains of E. coli and S. aureus. mdpi.com Furthermore, some 1,5-naphthyridine derivatives have shown excellent antileishmanial activity, targeting the parasite's DNA topoisomerase IB. colab.ws

Below is a table summarizing the biological activities of selected 1,5-naphthyridine derivatives.

| Derivative | Biological Activity | Target/Mechanism |

| Canthin-6-one | Cell Cycle Arrest, Apoptosis, Anti-inflammatory, Antibacterial, Antifungal | G0/G1 and G2 arrest, Reduces VEGF production |

| 1-Methoxycanthin-6-one | Antiviral (HIV), Apoptosis | JNK pathway activation |

| 3-Ethyl-1,5-naphthyridin-2(1H)-one derivatives | Anticancer | PARP-1 inhibition, DNA trapping |

| 1,5-Naphthyridine aminothiazole/pyrazole derivatives | Angiogenesis Inhibition | ALK5 (TGF-β type I receptor) inhibition |

| 10-Methoxycanthin-6-one | Antibacterial, Antifungal | - |

| Various substituted 1,5-naphthyridines | Antileishmanial | DNA topoisomerase IB inhibition |

Unveiling the Chemical Nuances of this compound: A Structural Analysis

The chemical compound this compound stands as a significant scaffold in the realm of medicinal chemistry. Its unique arrangement of a fused pyridine (B92270) ring system, substituted with a reactive iodine atom and an amino group, provides a versatile platform for the development of novel therapeutic agents. This article delves into the critical aspects of its structure-activity relationship (SAR) and structure-property relationship (SPR), offering a detailed examination of how modifications to its core structure influence its biological behavior.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Computational Approaches to SAR/SPR

Computational strategies are indispensable in modern drug discovery for predicting the biological activity and properties of novel compounds, thereby reducing the time and cost associated with synthesizing and testing new chemical entities. semanticscholar.org For the 1,5-naphthyridine class of compounds, these approaches have been pivotal in elucidating their mechanism of action and identifying key structural motifs for therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect activity, QSAR models can predict the potency of unsynthesized analogs.